3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
Description
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-2-7-17-14(18)12-8-10-5-3-4-6-11(10)9-13(12)16-15(17)19/h2-6,8-9H,1,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLIVIVJBOGYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can be achieved through various methods. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction typically proceeds under mild conditions, yielding the desired quinazolinone derivatives with high efficiency.
Industrial Production Methods
While specific industrial production methods for 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of quinazolinone derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
A notable application of quinazolinone derivatives, including 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one, is their potential as anticonvulsants. Research has demonstrated that certain structural modifications in quinazolinone compounds enhance their efficacy against seizures. For instance, a study synthesized various quinazolinone derivatives and evaluated their anticonvulsant properties through in vivo experiments. The results indicated that some derivatives exhibited significant anti-seizure activity without neurotoxicity or hepatotoxicity, suggesting their potential as safer alternatives to traditional antiepileptic drugs .
| Compound | ED50 (mg/kg) | Toxicity Profile |
|---|---|---|
| 4d | 23.5 | Non-toxic |
| 4l | 26.1 | Non-toxic |
Antimicrobial Properties
Quinazolinone compounds have also been investigated for their antimicrobial properties. A study highlighted the synthesis of various indolylquinazolinones and assessed their antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The findings revealed that certain derivatives displayed potent activity with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains, indicating their potential as novel antibacterial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3k | S. aureus MRSA | 1 |
| 3k | M. tuberculosis | Low |
Antioxidant and Cytotoxic Activities
The antioxidant properties of quinazolinone derivatives have been explored in various studies. These compounds exhibit free radical scavenging activities, which contribute to their potential therapeutic effects in preventing oxidative stress-related diseases. Additionally, some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .
Synthesis and Structural Optimization
The synthesis of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one typically involves multi-step organic reactions that allow for structural optimization to enhance biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of these compounds with desired functional groups that improve their pharmacological profiles .
Material Science Applications
Beyond biological applications, quinazolinone derivatives are being explored for their potential uses in material science, particularly in the development of organic semiconductors and photonic materials due to their unique electronic properties. Their ability to form stable complexes with metals enhances their applicability in electronic devices .
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazolinone derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as MET, VEGFR, and EGFR, which are involved in cancer progression . The exact molecular targets and pathways for this specific compound would require further experimental validation.
Comparison with Similar Compounds
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-arylquinazolin-4(3H)-ones: Known for their anticancer and antimicrobial activities.
1,2,3-triazole-quinazolinone conjugates: Exhibiting potent anticandidal and anticancer properties.
Quinazoline-1,2,3-triazole hybrids: Targeting MET kinase and showing significant antiproliferative effects.
The uniqueness of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Biological Activity
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
- Molecular Formula : C15H12N2OS
- Molecular Weight : 268.3 g/mol
- CAS Number : 306281-04-9
Research indicates that compounds related to 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one exhibit their biological effects primarily through:
- Inhibition of Protein Kinases : This compound has shown potential as a multi-target kinase inhibitor, affecting pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Studies have demonstrated that it can trigger apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., caspase-3, caspase-9) and downregulating anti-apoptotic genes (e.g., Bcl-2) .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various human cancer cell lines to assess the effectiveness of this compound. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | < 10 | Cell cycle arrest at S phase |
| HCT116 (Colon Cancer) | 5.40 | Apoptosis induction via annexin-V labeling |
| MCF-7 (Breast Cancer) | 6.25 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | < 10 | Induction of early and late apoptosis |
These findings indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, with a particular emphasis on inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Study on Multi-Kinase Inhibition : A recent study explored the effects of novel derivatives of quinazolinone, including our compound, on various kinases such as EGFR and VEGFR2. The study found that these compounds could effectively inhibit these kinases, leading to reduced tumor growth in vitro .
- Apoptosis Pathway Activation : Another investigation focused on the apoptotic effects of the compound in HCT116 cells. The results showed a significant increase in apoptotic markers after treatment with the compound, confirming its role as an apoptosis inducer .
In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one to various protein targets. The results suggest strong interactions with active sites of protein kinases, which correlate with its observed biological activity .
Q & A
Basic: What are the recommended synthetic routes for 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one?
Methodological Answer:
The compound can be synthesized via a one-pot condensation reaction. A typical procedure involves refluxing allyl isothiocyanate (10 mmol) with 2-amino-5-methylbenzoic acid (10 mmol) and triethylamine (5 mmol) in ethanol for 2 hours. The product is isolated by precipitation in ice-cold water and recrystallized from ethanol to yield colorless crystals . This method avoids complex multi-step protocols and provides a straightforward route for academic-scale synthesis.
Basic: How is the compound characterized structurally post-synthesis?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal structure can be refined using SHELXL (e.g., isotropic/anisotropic displacement parameters, hydrogen bonding networks). Carbon-bound hydrogen atoms are placed in calculated positions, while amino hydrogens are refined with distance restraints (e.g., N–H = 0.88 ± 0.01 Å). Adjacent molecules often form chains via N–H⋯O hydrogen bonds, as observed in monoclinic unit cells . Complement with FT-IR (C=S stretch at ~1200 cm⁻¹) and NMR (allyl proton resonances at δ 5.2–5.8 ppm).
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Conduct reactions in a well-ventilated fume hood to avoid inhalation of dust/gases.
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from incompatible substances (e.g., strong oxidizers).
- In case of exposure, rinse immediately with water and consult safety data sheets (SDS) for specific antidotes .
Advanced: How can synthesis be optimized for higher yield or purity?
Methodological Answer:
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.
- Catalyst screening : Test bases like DBU or K₂CO₃ instead of triethylamine to improve reaction kinetics.
- Temperature control : Extend reflux time (4–6 hours) or employ microwave-assisted synthesis for faster cyclization .
- Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.
Advanced: How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
Methodological Answer:
- Use SHELXL’s restraint commands (e.g., DFIX, FLAT) to model disordered regions.
- Check for twinning via PLATON’s TwinRotMat or ROTAX; apply TWIN/BASF instructions in SHELXL for refinement.
- Validate hydrogen-bonding networks with Mercury CSD or OLEX2 to ensure geometric consistency .
Advanced: What experimental strategies are used to evaluate pharmacological activity?
Methodological Answer:
- In vivo models : Screen anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. Example: Compound analogs with nitro-phenyl substitutions show tonic/clonic seizure suppression .
- In silico docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like GABAₐ receptors. Prioritize compounds with low binding energies (< -8 kcal/mol) .
Advanced: How to address discrepancies in structure-activity relationship (SAR) studies?
Methodological Answer:
- Perform substituent scanning : Compare electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OCH₃) groups at the quinazolinone 3-position.
- Use QSAR models (e.g., CoMFA, CoMSIA) to correlate logP, polar surface area, and IC₅₀ values.
- Validate hypotheses via radioligand binding assays (e.g., competitive displacement of [³H]-flumazenil at GABAₐ) .
Advanced: How to refine anisotropic displacement parameters in crystallography?
Methodological Answer:
- In SHELXL , apply the ANIS command to refine anisotropic ADPs for non-hydrogen atoms.
- Visualize ellipsoids using ORTEP-3 for Windows ; adjust thermal parameters if ellipsoid ratios exceed 1.5 (e.g., U₃₃/U₁₁).
- Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions influencing anisotropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
